molecular formula C16H18N2O4S B2926334 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide CAS No. 313646-57-0

4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide

Cat. No.: B2926334
CAS No.: 313646-57-0
M. Wt: 334.39
InChI Key: UJQZUPNKCCMOFF-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide is a synthetic small molecule that belongs to the class of N-substituted benzamides. This compound is of significant interest in medicinal chemistry and pharmacological research due to its activity as a sodium channel modulator . Research into similar N-substituted benzamide compounds has shown potential for the treatment of a wide range of conditions, including neuropathic pain, inflammatory pain, neuralgia, and various seizure disorders . The mechanism of action for this class of compounds involves the inhibition of sodium channels, which are critical for the generation and conduction of electrical impulses in nerve cells . By modulating these channels, the compound can potentially regulate neuronal excitability, making it a valuable tool for studying pain pathways and neurological diseases. It is strictly for non-human research applications and is not intended for diagnostic or therapeutic use. As with any research chemical, proper safety protocols and handling procedures must be followed.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-9-7-12(8-10-15)16(19)17-13-5-4-6-14(11-13)22-3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQZUPNKCCMOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The methoxyphenyl group is introduced through a subsequent reaction with 3-methoxyphenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit sulfonamide-sensitive enzymes, affecting metabolic processes. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Activities Reference
Target Compound Benzamide 4-(dimethylsulfamoyl), N-(3-methoxyphenyl) Not explicitly reported; inferred properties -
(E)-4-(Benzimidazole-propenyl)-N-(3-methoxyphenyl)benzamide (12) Benzamide with propenyl-benzimidazole 3-Methoxyphenyl, benzimidazole-propenyl High melting point (281.7–283.6°C)
SC211 (ChEMBL329228) Piperazine benzamide 3-Methoxyphenyl, 4-chlorophenylpiperazine High D4 receptor affinity (Ki < 10 nM)
Compound 50 () Benzamide-thiazole hybrid 4-(Dimethylsulfamoyl), 4-bromophenylthiazole NF-κB activation; adjuvant potentiator
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (4) Sulfonamide-salicylamide 4-Fluorophenylsulfamoyl, 5-chloro-2-methoxy PD-L1 inhibition (53.3% at 10 µM)
4-(Diethylsulfamoyl)-N-[thienopyrazolyl]benzamide () Benzamide-thienopyrazole Diethylsulfamoyl, 4-fluorophenylthienopyrazole Not explicitly reported; higher lipophilicity

Structural and Functional Insights:

Substituent Position and Physicochemical Properties :

  • The meta-methoxy group in the target compound and compound 12 () reduces symmetry compared to para-substituted analogs, leading to higher melting points (e.g., 281.7–283.6°C for compound 12 vs. 258.4–260.2°C for para-methoxy analog 13) .
  • Dimethylsulfamoyl vs. Piperazine : SC211 (piperazine benzamide) exhibits high D4 receptor affinity, while the dimethylsulfamoyl group in the target compound may favor interactions with sulfhydryl or aromatic residues in distinct targets (e.g., PD-L1 or NF-κB pathways) .

Biological Activity :

  • Sulfonamide/Sulfamoyl Groups : Compounds with sulfonamide/sulfamoyl moieties (e.g., and ) show diverse activities, from PD-L1 inhibition to NF-κB modulation. The dimethylsulfamoyl group in the target compound may enhance metabolic stability compared to bulkier diethyl analogs () .
  • Thiazole vs. Benzimidazole Hybrids : Compound 50 (thiazole-linked benzamide) activates NF-κB, suggesting that electron-deficient heterocycles synergize with sulfamoyl groups for signaling modulation .

Cytotoxicity and Safety :

  • Sulfonamide derivatives in demonstrated low cytotoxicity in fibroblast cell lines, indicating that the sulfamoyl group is generally well-tolerated .

Substituent Effects on Bioactivity

  • This contrasts with electron-donating groups like methoxy, which may improve membrane permeability .
  • 3-Methoxy vs. 4-Methoxy : Meta-substitution (3-methoxy) in the target compound and SC211 may favor interactions with hydrophobic pockets, while para-substitution (e.g., compound 13 in ) could alter π-π stacking interactions .

Biological Activity

4-(Dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a benzamide core, a dimethylsulfamoyl group, and a methoxyphenyl moiety. Its potential therapeutic applications, particularly in anticancer research and enzyme inhibition, make it a significant subject of study.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2O4S. The presence of the dimethylsulfamoyl group enhances the compound's solubility and reactivity, which are critical for its biological interactions. The methoxy group at the 3-position contributes to its unique chemical properties, allowing for specific interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Enzyme Interaction Studies

A series of studies have explored the interaction of this compound with various enzymes:

Enzyme Activity Reference
Receptor Tyrosine KinasesInhibition of tumor-related signaling
AcetylcholinesterasePotential inhibitory effects

These interactions are essential for understanding the compound's mechanism of action and therapeutic potential.

Anticancer Research

In vitro studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with the compound, suggesting its role as a potential anticancer agent.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key synthetic routes include:

  • Formation of Benzamide Core : This involves coupling reactions between amines and carboxylic acids.
  • Introduction of Dimethylsulfamoyl Group : This step enhances solubility and reactivity.
  • Methoxy Group Functionalization : The addition of the methoxy group at the 3-position is crucial for biological activity.

These synthetic methods allow for modifications to optimize the compound's properties for specific applications.

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